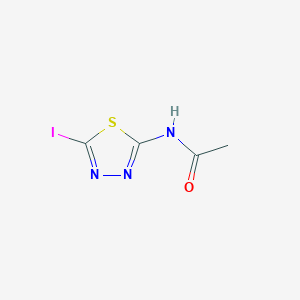

N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide

Beschreibung

N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide (CAS: 39719-88-5) is a heterocyclic compound with a 1,3,4-thiadiazole core substituted at the 5-position with an iodine atom and at the 2-position with an acetamide group. Its molecular formula is C₄H₄IN₃OS, and it has a molecular weight of 269.06 g/mol . The iodine substituent imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Eigenschaften

Molekularformel |

C4H4IN3OS |

|---|---|

Molekulargewicht |

269.07 g/mol |

IUPAC-Name |

N-(5-iodo-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C4H4IN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9) |

InChI-Schlüssel |

ALSIYSAQDNQOEE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=NN=C(S1)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-(5-Iod-1,3,4-thiadiazol-2-yl)acetamid beinhaltet typischerweise die Iodierung eines Thiadiazol-Vorläufers, gefolgt von einer Acetamidierung. Ein gängiges Verfahren umfasst:

Iodierung: Der Thiadiazol-Vorläufer wird mit Iod und einem geeigneten Oxidationsmittel, wie z. B. Wasserstoffperoxid, in einem organischen Lösungsmittel wie Essigsäure behandelt. Die Reaktion wird bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Acetamidierung: Das iodierte Thiadiazol wird dann in Gegenwart einer Base, wie z. B. Pyridin, mit Essigsäureanhydrid umgesetzt, um das Endprodukt N-(5-Iod-1,3,4-thiadiazol-2-yl)acetamid zu bilden.

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für N-(5-Iod-1,3,4-thiadiazol-2-yl)acetamid können ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: N-(5-Iod-1,3,4-thiadiazol-2-yl)acetamid kann Oxidationsreaktionen eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Die Verbindung kann reduziert werden, um das Iodatom zu entfernen, was zur Bildung von N-(1,3,4-thiadiazol-2-yl)acetamid führt.

Substitution: Das Iodatom kann durch andere Nukleophile, wie z. B. Amine oder Thiole, substituiert werden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) in einem organischen Lösungsmittel.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid unter wasserfreien Bedingungen.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base, wie z. B. Triethylamin, in einem organischen Lösungsmittel.

Hauptprodukte:

Oxidation: Sulfoxide oder Sulfone.

Reduktion: N-(1,3,4-thiadiazol-2-yl)acetamid.

Substitution: Verschiedene substituierte Thiadiazol-Derivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Properties

N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide has been investigated for its antimicrobial effects against a range of pathogens. Research indicates that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The presence of the iodine atom may enhance its reactivity and efficacy as an antimicrobial agent.

Anticancer Activity

The compound has shown potential as an anticancer agent. Studies have demonstrated that thiadiazole derivatives can induce apoptosis in cancer cells by modulating cellular signaling pathways and inhibiting cell proliferation. For instance, certain derivatives have exhibited cytotoxic effects on various cancer cell lines with IC₅₀ values indicating significant anti-proliferative activity . The specific mechanisms often involve the interaction with protein kinases that are crucial for cancer progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide is being explored for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Agricultural Applications

Pesticidal Activity

Thiadiazole derivatives are recognized for their insecticidal properties. N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide has been studied as a precursor for synthesizing novel insecticides that target agricultural pests. Its structural features lend it to modifications that enhance its efficacy against specific insects .

Industrial Applications

Material Science

The compound is also being utilized in the development of new materials. Its unique chemical structure allows it to be incorporated into polymers and dyes, potentially leading to materials with enhanced properties such as increased stability or improved colorfastness .

Synthesis and Mechanism of Action

The synthesis of N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide typically involves cyclization reactions where appropriate hydrazine derivatives react with carbon disulfide or thiocyanates to form the thiadiazole ring . The iodine substituent is believed to play a critical role in enhancing the compound's biological activity by increasing its reactivity towards molecular targets.

Table 1: Comparison of Biological Activities of Thiadiazole Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC₅₀ µM) | Anti-inflammatory Potential |

|---|---|---|---|

| N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide | Yes | Varies by cell line | Under investigation |

| Other Thiadaizoles | Yes | 7.4 (K562 cells) | Confirmed |

Case Studies

Several studies illustrate the applications of N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide:

- Antimicrobial Study : A study highlighted the effectiveness of thiadiazole derivatives against E. coli, demonstrating significant zones of inhibition compared to standard antibiotics .

- Cytotoxicity Evaluation : Research on various cancer cell lines revealed that certain derivatives exhibited IC₅₀ values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for drug development .

- Insecticidal Activity : A case study focused on synthesizing novel insecticides based on thiadiazole structures showed effective pest control with minimal environmental impact .

Wirkmechanismus

The mechanism of action of N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The iodine atom and acetamide group play crucial roles in binding to these targets, leading to the disruption of their normal functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position of the Thiadiazole Ring

Halogen-Substituted Analogues

- N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide Derivatives: Example: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e)

- Melting point: 132–134°C ; Yield: 74% .

N-(5-Fluoro-1,3,4-thiadiazol-2-yl)acetamide Derivatives :

- Example: 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63)

- Demonstrated anticancer activity against MCF-7 breast cancer cells .

Fluorine’s high electronegativity may improve binding affinity to targets like tyrosine kinases compared to iodine .

Iodo vs. Sulfamoyl Substitution :

- Acetazolamide (N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide):

- A clinically used carbonic anhydrase inhibitor with molecular formula C₄H₆N₄O₃S₂ .

- The sulfamoyl group enhances hydrogen-bonding capacity, critical for enzyme inhibition, whereas iodine may favor halogen bonding in target interactions.

Alkyl/Arylthio-Substituted Analogues

- N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f): Melting point: 158–160°C; Yield: 79% .

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)acetamide (5h) :

Heterocyclic Hybrids

- 2-(Benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5o): Melting point: 248–249°C; Yield: 56% .

Table 1: Comparative Data for Selected Thiadiazol-2-yl Acetamides

- Synthetic Notes: Iodo-substituted thiadiazoles often require specialized reagents (e.g., iodine monochloride) for regioselective substitution, whereas chloro or methylthio derivatives are synthesized via nucleophilic displacement . Yields for iodo derivatives are generally lower due to the steric demands of iodine, contrasting with benzylthio derivatives (up to 88% yield) .

Biologische Aktivität

N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound characterized by its unique thiadiazole ring structure, which includes an iodine substituent at the 5-position and an acetamide group. This compound has garnered attention for its notable biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its biological activity through detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide is CHNOS, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The iodine atom enhances the reactivity of this compound compared to other halogenated thiadiazoles, which may contribute to its diverse biological effects.

Antimicrobial Properties

Research indicates that N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide exhibits significant antimicrobial activity. Thiadiazole derivatives are known to inhibit various microbial strains by disrupting cellular processes. For instance, studies have demonstrated that compounds within this class can inhibit enzyme activity critical for microbial survival.

Anticancer Activity

The anticancer potential of N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide has been evaluated through various in vitro assays. Notably, its ability to inhibit specific protein kinases involved in cancer progression has been highlighted. The compound has shown promising results against several cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 17.76 | Inhibition of STAT3 transcription factors |

| HCT116 | 2.32 | Inhibition of cyclin-dependent kinase 9 (CDK9) |

| A549 | 4.40 | Modulation of cell cycle progression |

These findings suggest that N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide can significantly impact cancer cell proliferation by targeting critical regulatory pathways .

Case Studies on Biological Activity

- In Vitro Cytotoxicity Assessment : A study synthesized a series of thiadiazole derivatives and assessed their cytotoxic effects against three cancer cell lines. The results indicated that N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide exhibited potent cytotoxicity with an IC50 value significantly lower than many existing chemotherapeutics .

- Mechanistic Studies : Molecular docking studies have revealed that this compound likely interacts with the ATP-binding domain of CDK9 and inhibits STAT3 transcriptional activity by preventing its DNA binding capability. Such interactions are critical for understanding the therapeutic potential of this compound in cancer treatment .

Comparative Analysis with Related Compounds

N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide shares structural similarities with other thiadiazole derivatives but is distinguished by its iodine substituent. This feature enhances its biological reactivity and efficacy compared to bromo or chloro counterparts:

| Compound | Iodine Substituent | Biological Activity |

|---|---|---|

| N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide | No | Moderate anticancer activity |

| N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | No | Lower antimicrobial efficacy |

| N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide | Yes | High antimicrobial and anticancer activity |

This comparative analysis underscores the significance of the iodine atom in enhancing the biological properties of thiadiazole derivatives .

Q & A

Q. What are the established synthetic routes for N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide?

Methodological Answer: Synthesis typically involves cyclization of thiosemicarbazide intermediates followed by iodination. For example, a fluorophenyl-substituted analog was synthesized by refluxing thiosemicarbazide derivatives in ethanol/acetic acid (70% yield after recrystallization) . For iodination, use iodine monochloride (ICl) or N-iodosuccinimide (NIS) under anhydrous conditions at 0–5°C in DMF. Purify via column chromatography (hexane:EtOAc 3:1) and recrystallize from ethanol/water .

Q. How is the crystal structure characterized, and what intermolecular interactions stabilize its packing?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. A fluorophenyl analog exhibited intramolecular S···O contacts (2.68 Å), dihedral angles (86.8° between thiadiazole and aryl rings), and hydrogen bonds (N–H···O, C–H···O) forming R₁²(6) and R₂²(8) motifs . For the iodo derivative, expect halogen bonds (C–I···N/O) and π-π stacking. Use ORTEP-3 for visualization and Mercury for interaction analysis .

Q. What spectroscopic methods confirm its structure and purity?

Methodological Answer: Combine FT-IR (C=O ~1670 cm⁻¹, C=N ~1620 cm⁻¹), ¹H NMR (NH singlet δ 10.2–10.8 ppm), and HRMS (e.g., C₄H₄IN₃OS requires m/z 260.9024). Elemental analysis should align with theoretical values (C 18.41%, H 1.54%, N 16.09%) .

Advanced Research Questions

Q. How can computational methods like FEP optimize BBB penetration for analogs?

Methodological Answer: Free energy perturbation (FEP) simulations predict relative binding free energies (ΔΔG). For NMDA receptor antagonists, FEP-guided substitutions (e.g., cyclohexylmethyl groups) improved BBB permeability 3-fold . For iodinated derivatives, simulate substituent effects (e.g., iodine vs. smaller halogens) using Desmond/GROMACS and validate with PAMPA-BBB assays (target logBB > −1.0, polar surface area < 90 Ų) .

Q. How do substitution patterns at the 5-position influence pharmacological activity?

Methodological Answer: Substituents modulate electronic/steric effects and target binding. Key SAR findings:

Electronegative groups (I, Cl) enhance π-stacking; bulky groups improve membrane permeability .

Q. How to resolve contradictions in reported biological activities?

Methodological Answer: Discrepancies arise from assay variability (cell lines, serum conditions). Mitigate by:

- Standardizing protocols (e.g., MTT assay at 48 h, 10% FBS).

- Re-synthesizing compounds (≥95% purity via HPLC).

- Validating with orthogonal methods (apoptosis vs. cytotoxicity assays). Example: A thiadiazole derivative showed IC₅₀ = 12 μM in MCF-7 cells but was inactive under different serum conditions .

Q. What crystallographic tools refine its structure, and how are H atoms handled?

Methodological Answer: Use SHELXL (via OLEX2) for refinement:

Q. How to design a SAR study targeting kinase inhibition?

Methodological Answer:

- Synthesize analogs varying 5-position (halogens, aryl) and acetamide side chains.

- Screen against kinase panels (ADP-Glo™ assay at 10 μM).

- Dock top hits (e.g., iodophenyl analogs) into kinase ATP pockets (PDB: 3PP0) using AutoDock Vina. Validate with IC₅₀ determinations and phospho-kinase Western blots .

Tables

Synthetic Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Iodination Agent | NIS (1.2–1.5 eq) | |

| Solvent | DMF (anhydrous) | |

| Purification | Column chromatography |

Key Intermolecular Interactions in Crystal Packing

| Interaction Type | Distance/Geometry | Reference |

|---|---|---|

| N–H···O Hydrogen Bond | R₁²(6) motif | |

| C–H···O Hydrogen Bond | R₂²(8) motif | |

| Halogen Bond (C–I···N) | Anticipated in iodo analogs | Hypothesized |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.